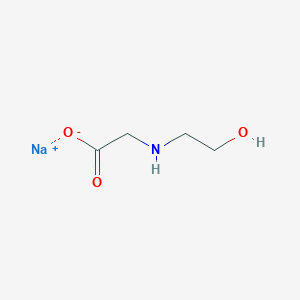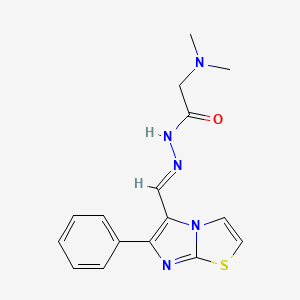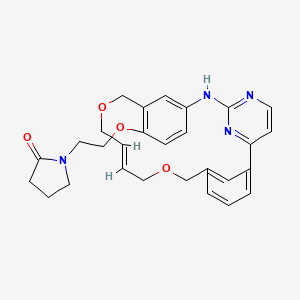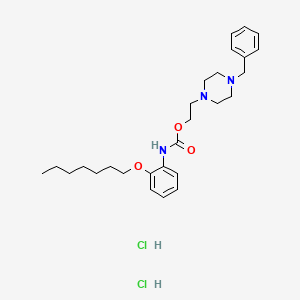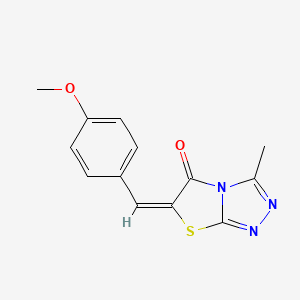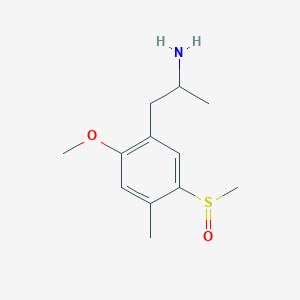
Tomso
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tomso, also known as 2-methoxy-4-methyl-5-methylsulfinylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is unique in that it is inactive on its own and requires the consumption of alcohol to become active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tomso involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:
Preparation of 2-methoxy-4-methyl-5-methylsulfinylbenzaldehyde: This involves the methylation of 2-methoxy-4-methylbenzaldehyde followed by sulfoxidation.
Formation of 2-methoxy-4-methyl-5-methylsulfinylamphetamine: The benzaldehyde derivative is then subjected to reductive amination with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Tomso undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tomso has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the effects of sulfoxide and methoxy groups on the reactivity of amphetamines.
Biology: Investigated for its psychoactive properties and potential therapeutic uses.
Mécanisme D'action
Tomso exerts its effects through interaction with the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the following pathways:
Activation by Alcohol: this compound is inactive on its own and requires alcohol to become active.
Interaction with Neurotransmitter Systems: Once activated, this compound likely interacts with serotonin and dopamine receptors, leading to its psychedelic effects.
Comparaison Avec Des Composés Similaires
Tomso is similar to other substituted amphetamines but has unique properties that set it apart:
TOM (psychedelic): Another compound synthesized by Alexander Shulgin, similar in structure but does not require alcohol for activation.
Metaescaline: A compound that also requires alcohol for activation, similar to this compound.
List of Similar Compounds
- TOM (psychedelic)
- Metaescaline
- Other substituted amphetamines with sulfoxide or methoxy groups .
Propriétés
Numéro CAS |
757142-16-8 |
|---|---|
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
1-(2-methoxy-4-methyl-5-methylsulfinylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-8-5-11(15-3)10(6-9(2)13)7-12(8)16(4)14/h5,7,9H,6,13H2,1-4H3 |
Clé InChI |
LMQLBXOYCGXTOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)C)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




